
1,4-Difluoro-2-(isocyano(tosyl)methyl)benzene
Overview
Description
1,4-Difluoro-2-(isocyano(tosyl)methyl)benzene is an aromatic compound with the molecular formula C15H11F2NO2S and a molecular weight of 307.31 g/mol This compound is characterized by the presence of two fluorine atoms, an isocyano group, and a tosyl group attached to a benzene ring
Preparation Methods
The synthesis of 1,4-Difluoro-2-(isocyano(tosyl)methyl)benzene involves several steps, typically starting with the difluoromethylation of a suitable precursor. The reaction conditions often include the use of metal-based catalysts and specific reagents to achieve the desired functionalization . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,4-Difluoro-2-(isocyano(tosyl)methyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the isocyano or tosyl groups are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include metal catalysts, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
1,4-Difluoro-2-(isocyano(tosyl)methyl)benzene has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,4-Difluoro-2-(isocyano(tosyl)methyl)benzene involves its interaction with specific molecular targets. The compound can bind to various receptors or enzymes, leading to changes in their activity. The pathways involved depend on the specific biological system being studied. Detailed studies are required to fully understand the molecular targets and pathways affected by this compound .
Comparison with Similar Compounds
1,4-Difluoro-2-(isocyano(tosyl)methyl)benzene can be compared with other similar compounds, such as:
1,4-Difluoro-2-(isocyano)methylbenzene: Lacks the tosyl group, which may affect its reactivity and applications.
1,4-Difluoro-2-(tosyl)methylbenzene:
The presence of both the isocyano and tosyl groups in this compound makes it unique and potentially more versatile in various applications .
Biological Activity
1,4-Difluoro-2-(isocyano(tosyl)methyl)benzene is a synthetic organic compound notable for its unique structural properties, including the presence of fluorine atoms, an isocyano group, and a tosyl methyl group. These features suggest potential applications in various fields such as pharmaceuticals and materials science. However, specific biological activity data for this compound remains limited.
Chemical Structure and Properties
The compound has the chemical formula and features:
- Fluorine atoms at the 1 and 4 positions on the benzene ring.
- An isocyano group that is known for its reactivity and potential pharmacological properties.
- A tosyl methyl group , which can enhance solubility and stability in biological systems.
Potential Biological Activities
While direct studies on the biological activity of this compound are scarce, several related compounds containing isocyano groups have been investigated for their pharmacological effects. The following activities have been noted in similar compounds:
- Antimicrobial Activity : Isocyanides are often explored for their potential to inhibit bacterial growth.
- Anticancer Effects : Some isocyanides exhibit cytotoxic properties against cancer cell lines.
- Enhanced Lipophilicity : The presence of fluorine may improve the compound's ability to penetrate biological membranes, potentially increasing its bioactivity.
Case Study 1: Isocyano Compounds
Research indicates that isocyano compounds generally possess diverse biological activities, including:
- Antimicrobial : Compounds with isocyano groups have shown efficacy against various pathogens.
- Cytotoxicity : Studies have demonstrated that certain isocyanides can induce apoptosis in cancer cells.
Case Study 2: Fluorinated Compounds
Fluorinated organic compounds are often associated with:
- Increased Metabolic Stability : Fluorine substitution can enhance resistance to metabolic degradation.
- Improved Pharmacokinetics : Fluorinated drugs tend to have better absorption and distribution profiles.
Table of Related Compounds
The following table compares this compound with structurally similar compounds:
Compound Name | CAS Number | Similarity Score |
---|---|---|
2,4-Difluoro-1-(isocyano(tosyl)methyl)benzene | 321345-37-3 | 0.97 |
1-Fluoro-3-(isocyano(tosyl)methyl)benzene | 321345-36-2 | 0.97 |
1,2-Difluoro-3-(isocyano(tosyl)methyl)benzene | 660431-67-4 | 0.95 |
Future Research Directions
Further investigation into the biological activity of this compound could include:
- In vitro Studies : Assessing cytotoxicity against various cancer cell lines.
- In vivo Studies : Evaluating antimicrobial efficacy in animal models.
- Mechanistic Studies : Understanding the biochemical pathways influenced by this compound.
Properties
IUPAC Name |
1,4-difluoro-2-[isocyano-(4-methylphenyl)sulfonylmethyl]benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2NO2S/c1-10-3-6-12(7-4-10)21(19,20)15(18-2)13-9-11(16)5-8-14(13)17/h3-9,15H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHMCIYCFACHBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C2=C(C=CC(=C2)F)F)[N+]#[C-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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